
N-Hydroxysulfosuccinimide sodium salt
Overview
Description
N-Hydroxysulfosuccinimide sodium salt (sulfo-NHS) is a water-soluble derivative of N-hydroxysuccinimide (NHS), widely used as a cross-linking agent in bioconjugation and carboxyl activation. Its molecular formula is C₄H₄NNaO₆S (molecular weight: 217.13 g/mol), featuring a sulfonate group that confers high solubility in aqueous environments . This compound activates carboxyl groups to form reactive sulfo-NHS esters, enabling efficient coupling with primary amines in proteins, nanoparticles, and polymers under physiological conditions . Applications span drug delivery systems , nanoparticle functionalization , and biosensor development .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxysulfosuccinimide sodium salt is typically synthesized by reacting N-Hydroxysuccinimide with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonated product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactions followed by purification steps to isolate the pure compound. The process includes the use of advanced techniques such as crystallization and chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxysulfosuccinimide sodium salt primarily undergoes substitution reactions, particularly nucleophilic substitution, where it reacts with carboxylic acids to form active esters. These esters are highly reactive and can further participate in various coupling reactions .
Common Reagents and Conditions
The most common reagents used with this compound include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent hydrolysis and degradation of the active esters .
Major Products Formed
The major products formed from reactions involving this compound are hydrophilic active esters, which are used in protein cross-linking and other bioconjugation applications .
Scientific Research Applications
Introduction to N-Hydroxysulfosuccinimide Sodium Salt
This compound, commonly referred to as Sulfo-NHS, is a water-soluble sulfonated analog of N-hydroxysuccinimide. This compound plays a pivotal role in various scientific applications, particularly in bioconjugation and protein chemistry. Its ability to form reactive esters with carboxylic acids under mild conditions makes it an invaluable tool in biochemical research and pharmaceutical development.
Bioconjugation
This compound is extensively used in bioconjugation processes, where it facilitates the attachment of proteins to surfaces or other biomolecules. This application is crucial for the development of biosensors and diagnostic tools. The compound enables the formation of stable amine-reactive esters, which can covalently bond with primary amines on proteins, enhancing the specificity and sensitivity of assays .
Protein Modification
In protein chemistry, this compound is utilized for modifying proteins to improve their stability and solubility. This modification is particularly beneficial in drug delivery systems, where enhanced solubility can lead to better therapeutic outcomes. By converting carboxyl groups into more reactive succinimidyl esters, researchers can effectively attach various functional groups to proteins .
Antibody Labeling
Antibody labeling is another significant application of this compound. It is employed in immunoassays to label antibodies with fluorescent dyes or biotin, allowing for the detection of specific proteins within complex biological samples. This labeling process enhances the visibility and quantification of target analytes in various research settings .
Drug Development
In pharmaceutical research, this compound aids in formulating targeted therapies by facilitating the conjugation of drugs to carrier molecules. This conjugation improves drug efficacy by ensuring that therapeutic agents are delivered more effectively to target sites within the body. The ability to modify drug molecules through bioconjugation techniques has significant implications for developing more effective treatments .
Environmental Applications
Beyond biomedical uses, this compound is explored in environmental science for developing sensors that detect pollutants. These sensors can provide critical data for monitoring environmental health and safety, showcasing the versatility of this compound beyond traditional laboratory settings .
Case Study 1: Protein Cross-Linking
A study demonstrated the effectiveness of this compound in cross-linking proteins to carboxyl-coated beads. The use of this compound significantly improved the efficiency of coupling reactions compared to traditional methods, leading to higher yields of functionalized beads suitable for various applications in proteomics and diagnostics .
Case Study 2: Antibody-Drug Conjugates
Research involving antibody-drug conjugates (ADCs) highlighted how this compound was used to attach cytotoxic drugs to monoclonal antibodies. This approach allowed for targeted delivery of chemotherapeutic agents directly to cancer cells while minimizing systemic toxicity, demonstrating its potential in cancer therapy .
Case Study 3: Environmental Monitoring
An innovative application involved using this compound-based sensors for detecting heavy metals in water samples. These sensors exhibited high sensitivity and selectivity, providing a reliable method for environmental monitoring and assessment .
Mechanism of Action
The mechanism of action of N-Hydroxysulfosuccinimide sodium salt involves the activation of carboxylic acids to form reactive succinimidyl esters. These esters can then react with nucleophiles, such as amines, to form stable amide bonds. This process is facilitated by the presence of carbodiimides, which act as coupling agents . The molecular targets and pathways involved include the formation of covalent bonds between the activated esters and nucleophilic groups on proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with N-Hydroxysuccinimide (NHS)
Structural and Solubility Differences
Property | NHS (N-Hydroxysuccinimide) | Sulfo-NHS (N-Hydroxysulfosuccinimide Sodium Salt) |
---|---|---|
Molecular Formula | C₄H₅NO₃ | C₄H₄NNaO₆S |
Molecular Weight | 115.09 g/mol | 217.13 g/mol |
Solubility | Organic solvents (e.g., DMF, DMSO) | Water (>100 mg/mL) |
Key Functional Group | Hydroxyl and succinimide | Sulfonate (-SO₃⁻Na⁺) in addition to NHS core |
This property is critical for maintaining protein stability in bioconjugation .
Compatibility with Carbodiimide Coupling
Both NHS and sulfo-NHS are paired with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to stabilize reactive intermediates. However:
- NHS/EDC : Requires organic solvents or partial aqueous-organic mixtures .
- Sulfo-NHS/EDC : Operates effectively in fully aqueous buffers (pH 4.7–7.2), minimizing protein denaturation .
Comparison with Other Cross-Linking Agents
N-Hydroxyphthalimide (HPhI)
While structurally similar to NHS, HPhI lacks the sulfonate group and is less reactive in aqueous systems. Sulfo-NHS outperforms HPhI in water-soluble bioconjugation due to its enhanced solubility and stability .
Imidazole-Based Activators (e.g., 1-Hydroxybenzotriazole, HOBt)
- HOBt : Enhances coupling efficiency in peptide synthesis but is less stable in water and prone to hydrolysis.
- Sulfo-NHS : Offers superior aqueous stability and lower toxicity, making it preferred for biomedical applications .
Key Research Findings
Organic Solvent Compatibility : Complexing sulfo-NHS with 15-crown-5 allows its use in organic solvents (e.g., DCM), achieving yields comparable to NHS while retaining water solubility for downstream applications .
Nanoparticle Functionalization: Sulfo-NHS/EDC systems enable covalent attachment of antibodies to carboxylated magnetic beads with >95% efficiency, critical for targeted drug delivery .
Polymer Synthesis : Sulfo-NHS esters are grafted onto acrylamide polymers for water-soluble activated ester backbones, enabling post-polymerization modifications in aqueous media—unachievable with NHS .
Data Table: Functional Comparison of NHS and Sulfo-NHS
Parameter | NHS | Sulfo-NHS |
---|---|---|
Optimal Solvent | DMSO, DMF | Water, PBS |
Reaction pH Range | 4.5–6.5 (organic/aqueous mix) | 5.0–8.0 (aqueous) |
Protein Compatibility | Limited (organic solvents) | High (aqueous buffers) |
Storage Stability | Stable at -20°C | Hygroscopic; store at -20°C |
Cost | Lower | Higher due to sulfonation |
Biological Activity
N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS) is a water-soluble compound widely utilized in biochemistry for its ability to facilitate various biological reactions, particularly in protein modification and bioconjugation. This article explores the biological activity of Sulfo-NHS, detailing its applications, mechanisms, and relevant research findings.
This compound has a molecular formula of and a molecular weight of 217.13 g/mol. It acts as a crosslinking agent by converting carboxyl groups into amine-reactive NHS esters, which can readily react with primary amines to form stable amide bonds. This property is essential for various applications in bioconjugation, such as labeling proteins and creating drug delivery systems.
Applications
- Bioconjugation : Sulfo-NHS is extensively used for attaching proteins to surfaces or other biomolecules, enhancing the development of biosensors and diagnostic tools .
- Protein Modification : It modifies proteins for applications in drug delivery systems, improving stability and solubility .
- Antibody Labeling : The compound is crucial for labeling antibodies in immunoassays, facilitating the detection of specific proteins in complex samples .
- Drug Development : In pharmaceutical research, it aids in formulating targeted therapies by conjugating drugs to carrier molecules .
- Environmental Applications : Sulfo-NHS is explored for developing sensors that detect pollutants, contributing to environmental monitoring .
Case Study: Bioconjugation Efficiency
A study highlighted the synthesis of water-soluble Sulfo-NHS derivatives that improved the efficiency of bioconjugation reactions. The use of 15-crown-5 to complex the sodium cation of Sulfo-NHS enhanced its solubility in organic solvents while maintaining high water solubility. This modification led to a significant increase in yield during esterification reactions, demonstrating the potential for improved bioconjugation techniques .
Table 1: Comparative Solubility Data
Compound | Water Solubility (mg/mL) | DMF Solubility (mg/mL) | Yield (%) |
---|---|---|---|
This compound (2) | High | Low | 19 |
Crowned C-Sulfo-NHS (3) | High | Very High | 69 |
This table illustrates the enhanced solubility and yield achieved through structural modifications of Sulfo-NHS, emphasizing its versatility in bioconjugation applications.
Safety and Handling
This compound is generally considered safe when handled properly; however, it is moisture-sensitive and incompatible with strong oxidizing agents . Researchers are advised to store it under inert gas conditions at low temperatures to maintain its efficacy.
Q & A
Basic Research Questions
Q. How to optimize EDC/Sulfo-NHS molar ratios for carboxyl-amine conjugation in aqueous environments?
Methodological Answer:
- Step 1: Dissolve the carboxyl-containing molecule in a pH 4.7–6.0 buffer (e.g., MES or PBS) to ensure protonation of amines and activation of carboxyl groups.
- Step 2: Use a 1:1 to 1:2 molar ratio of EDC to Sulfo-NHS to stabilize the reactive intermediate. Excess Sulfo-NHS (e.g., 2–3× molar equivalents relative to EDC) improves reaction efficiency by reducing hydrolysis .
- Step 3: Incubate at 4–25°C for 15–60 minutes, depending on substrate stability. Monitor pH to avoid side reactions.
- Critical Consideration: Avoid prolonged activation (>3 hours) due to the short half-life of Sulfo-NHS esters (2–3 hours) .
Q. What buffer systems and pH ranges are optimal for Sulfo-NHS-mediated bioconjugation?
Methodological Answer:
- Preferred Buffers: MES (pH 4.7–6.0) or PBS (pH 7.2–7.4). Avoid Tris or amine-containing buffers, as they compete with target amines .
- pH Optimization:
- For carboxyl activation: pH 4.7–6.0 maximizes EDC efficiency.
- For amine coupling: pH 7.0–8.5 ensures deprotonation of target amines.
- Ionic Strength: Use 50–100 mM salt concentrations to minimize nonspecific interactions .
Q. What are the best practices for storing Sulfo-NHS to maintain reactivity?
Methodological Answer:
- Storage Conditions: Store at 2–8°C in a desiccator under inert gas (e.g., argon) to prevent moisture absorption and oxidation .
- Handling Precautions:
- Reconstitute aliquots in anhydrous DMF or DMSO immediately before use.
- Avoid repeated freeze-thaw cycles.
- Shelf Life: 12–24 months when stored properly; verify purity via HPLC if degraded .
Advanced Research Questions
Q. How to troubleshoot low coupling efficiency in protein immobilization workflows?
Methodological Answer:
- Diagnostic Steps:
- Confirm Sulfo-NHS ester stability: Use fresh reagents and minimize hydrolysis by reducing reaction time.
- Verify amine accessibility on the target protein (e.g., via Ellman’s assay for free thiols).
- Optimize substrate density: Overcrowding on surfaces (e.g., beads) can sterically hinder conjugation .
- Alternative Strategies:
Q. What methods can stabilize Sulfo-NHS-activated intermediates during large-scale synthesis?
Methodological Answer:
- Chemical Stabilization:
- Process Optimization:
Q. Which analytical techniques are most effective for quantifying Sulfo-NHS ester formation and conjugation efficiency?
Methodological Answer:
- Quantification Methods:
- Validation:
Q. How to overcome solubility challenges when using Sulfo-NHS in organic solvents?
Methodological Answer:
- Crown Ether Strategy:
- Alternative Approaches:
Properties
IUPAC Name |
sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPENMORRBUTCPR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NNaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393267 | |
Record name | N-Hydroxysulfosuccinimide sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106627-54-7 | |
Record name | N-Hydroxysulfosuccinimide sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Hydroxysulfosuccinimide Sodium Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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